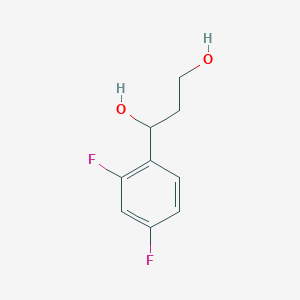
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propanediol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4-Difluorophenyl)-1,3-propanediol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction.
Biocatalysis: Employing enzymes to selectively produce the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 2,4-difluorobenzaldehyde or 2,4-difluorobenzoic acid.
Reduction: Formation of 2,4-difluorophenylethane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,4-Difluorophenyl)-1,3-propanediol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-2-propanol: Similar structure but different functional groups.
2,4-Difluorophenylacetic acid: Contains the same phenyl ring but different side chains.
2,4-Difluorobenzyl alcohol: Similar phenyl ring with different substituents.
Uniqueness
(S)-1-(2,4-Difluorophenyl)-1,3-propanediol is unique due to its chiral nature and specific arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10F2O2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
InChI Key |
UHLNSIIVUPVMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
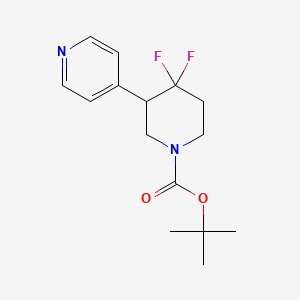
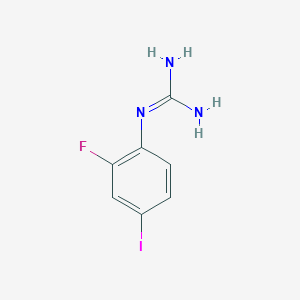

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
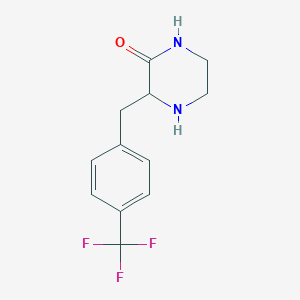
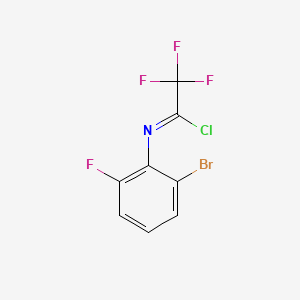


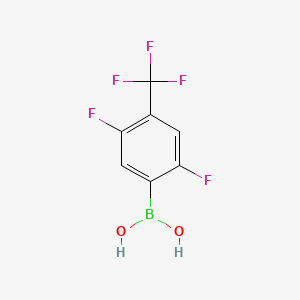
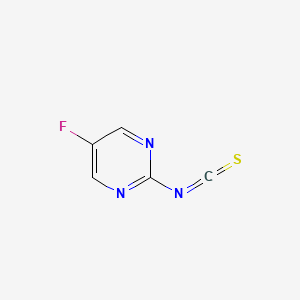
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
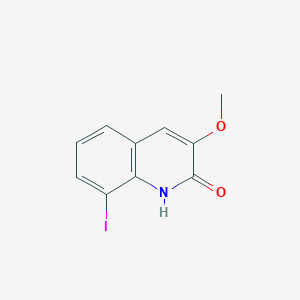
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
